4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique combination of benzothiophene, imidazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene moiety, followed by its attachment to the imidazole-pyridine scaffold through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents like N-bromosuccinimide (NBS) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene or imidazole rings.
Scientific Research Applications
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds like 2-phenylbenzothiophene share the benzothiophene moiety and exhibit similar chemical reactivity.
Imidazole derivatives: Compounds such as 1-methylimidazole have similar structural features and are used in various chemical and biological applications.
Pyridine derivatives: Compounds like 2,6-lutidine share the pyridine ring and are used as ligands in coordination chemistry.
Uniqueness
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity. This structural complexity makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
87035-30-1 |
---|---|
Molecular Formula |
C17H15N3S2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethylsulfanyl)-1-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C17H15N3S2/c1-2-20-11-19-16-14(20)7-8-18-17(16)22-10-12-9-21-15-6-4-3-5-13(12)15/h3-9,11H,2,10H2,1H3 |
InChI Key |
AIXPEYNUVIJNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CN=C2SCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.